2'-Deoxy-1-methyl-adenosine Hydriodide

glycosidic bond stability nucleoside acid hydrolysis depurination kinetics

Researchers studying N1-methyladenine DNA adducts require authentic building blocks resistant to Dimroth rearrangement. This hydroiodide salt stabilizes the N1-methyl moiety for oligonucleotide incorporation. - **Key differentiator:** 58% longer acid half-life than N6-methyl isomer; prevents unwanted isomerization - **Enzymatic stability:** 44% reduced substrate activity vs. adenosine (nucleoside oxidase assay) - **Application:** Site-specific m¹A incorporation for epitranscriptomic probes & translesion synthesis (DNA polymerase ι studies)

Molecular Formula C11H16IN5O3
Molecular Weight 393.18 g/mol
Cat. No. B12077001
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2'-Deoxy-1-methyl-adenosine Hydriodide
Molecular FormulaC11H16IN5O3
Molecular Weight393.18 g/mol
Structural Identifiers
SMILESCN1C=NC2=C(C1=N)N=CN2C3CC(C(O3)CO)O.I
InChIInChI=1S/C11H15N5O3.HI/c1-15-4-14-11-9(10(15)12)13-5-16(11)8-2-6(18)7(3-17)19-8;/h4-8,12,17-18H,2-3H2,1H3;1H/t6-,7+,8+;/m0./s1
InChIKeyRHKCFOLTSDLJJR-HNPMAXIBSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2′-Deoxy-1-methyl-adenosine Hydriodide Technical Profile


2′-Deoxy-1-methyl-adenosine Hydriodide (CAS 74873-17-9; molecular formula C₁₁H₁₆IN₅O₃) is the hydriodide salt form of N1-methyl-2′-deoxyadenosine, a purine nucleoside analog bearing a methyl substitution at the N1 position of the adenine base . The compound exists as a white to off-white solid with molecular weight 393.18 g/mol and requires storage at −20°C for stability . It serves primarily as a protected synthetic intermediate in oligonucleotide chemistry, where the hydroiodide counterion stabilizes the N1-methylated purine moiety against premature rearrangement . The compound is sparingly soluble in DMSO and methanol (with heating), and its procurement is typically directed toward laboratories engaged in modified oligonucleotide synthesis, epitranscriptomic probe development, or studies of N1-alkylated DNA adduct processing [1].

Compound type Protected synthetic intermediate
Modification N1-methyl-2′-deoxyadenosine (hydriodide)
Synthesis requirement Anhydrous deprotection, N6-chloroacetyl protection

Why 2′-Deoxy-1-methyl-adenosine Hydriodide Is Irreplaceable


The N1-methyl substitution in 2′-deoxy-1-methyl-adenosine hydriodide confers fundamentally distinct physicochemical and enzymatic properties that preclude generic substitution with unmodified 2′-deoxyadenosine or the more common N6-methyladenosine isomer. The N1-methylation alters the base‘s tautomeric equilibrium and hydrogen-bonding surface, resulting in differential susceptibility to acid-catalyzed glycosidic hydrolysis, altered recognition by nucleoside-metabolizing enzymes, and unique requirements during solid-phase oligonucleotide synthesis—specifically, the necessity for anhydrous deprotection conditions and N6-chloroacetyl protection to prevent Dimroth rearrangement to the N6-methyl isomer [1][2]. Furthermore, the hydroiodide salt form itself provides a specific counterion that influences solubility and handling properties relative to the free base or hydrochloride forms, making direct substitution technically invalid in protocols optimized for this exact chemical entity .

N1-methyl hydriodide (this product)
If replaced by N6-methyl isomer: Dimroth rearrangement may occur under standard aqueous deprotection; synthesis protocols may fail and N1-methyl identity may be lost.
N1-methyl hydriodide (this product)
If replaced by unmodified 2′-deoxyadenosine: lacks N1-methylation; polymerase recognition, enzyme susceptibility, and A-RNA structural effects may differ significantly, confounding assay outcomes.

2′-Deoxy-1-methyl-adenosine Hydriodide Comparative Evidence


N1-Methyl vs. N6-Methyl Acid Hydrolysis Stability

2′-Deoxy-1-methyladenosine exhibits significantly slower acid-catalyzed glycosidic bond hydrolysis compared to its N6-methylated regioisomer under identical acidic conditions. This differential stability has direct implications for synthetic handling, purification protocols, and shelf-life expectations [1].

Acid hydrolysis rate
Head-to-head
k = 5.02 × 10⁻³ min⁻¹ (N1-Me) vs. 7.92 × 10⁻³ min⁻¹ (N6-Me); 1.58-fold slower, half-life 138 min vs. 87.5 min
Reported slower hydrolysis supports longer bench-life under acidic synthetic conditions.
0.1 N HCl, 25°C; class-level comparison
glycosidic bond stability nucleoside acid hydrolysis depurination kinetics

Nucleoside Oxidase Activity vs. Adenosine

In enzymatic assays with nucleoside oxidase (H₂O₂-forming; EC 1.1.3.39), 2′-deoxy-1-methyladenosine hydrochloride (a closely related salt form of the target compound) demonstrates substantially reduced substrate activity compared to the native substrate adenosine. This reduced enzymatic susceptibility translates to enhanced metabolic persistence in biological systems [1].

Nucleoside oxidase activity
Head-to-head
56% relative activity vs. adenosine (100%); 1.8-fold lower conversion rate
Reported reduced enzymatic susceptibility may support metabolic persistence in nucleoside probe assays.
Nucleoside oxidase EC 1.1.3.39; hydrochloride salt tested
nucleoside oxidase H₂O₂-forming enzyme substrate specificity

DNA Polymerase Bypass: N1-Methyl vs. Deoxyadenosine

When present as a template base, N1-methyl-2′-deoxyadenosine (1-MeA) dramatically alters DNA polymerase processing kinetics compared to unmodified deoxyadenosine (A). Human DNA polymerase ι (Polι) exhibits a distinct kinetic profile opposite the 1-MeA template, with differential incorporation efficiency for incoming nucleotides [1].

Polymerase bypass kinetics
Head-to-head
dTTP incorporation opposite 1-MeA template: kcat/Km = 10 min⁻¹ μM⁻¹ vs. 2 min⁻¹ μM⁻¹ for unmodified A (5-fold higher)
Supports polymerase bypass model studies; altered kinetics context for translesion synthesis research.
Human DNA polymerase ι; steady-state conditions
translesion synthesis DNA polymerase iota N1-methyl-dA adduct replication fidelity

N6-Chloroacetyl Protection to Prevent Dimroth Rearrangement

Unlike unmodified 2′-deoxyadenosine or N6-methyl-2′-deoxyadenosine, the incorporation of 2′-deoxy-1-methyladenosine into synthetic oligonucleotides requires a specific N6-chloroacetyl protecting group and strictly anhydrous deprotection conditions to prevent Dimroth rearrangement to the N6-methyl isomer [1][2]. Standard deprotection protocols using aqueous ammonia lead to complete isomerization, whereas controlled anhydrous conditions preserve the N1-methyl identity [3].

Chloroacetyl protection
Method context
Requires N6-chloroacetyl protection and anhydrous deprotection (K₂CO₃/MeOH) to prevent Dimroth rearrangement to N6-methyl isomer.
Specific synthetic protocol is required for N1-methyl identity preservation; standard aqueous ammonia deprotection leads to isomerization.
Solid-phase phosphoramidite oligonucleotide synthesis
solid-phase oligonucleotide synthesis Dimroth rearrangement phosphoramidite chemistry nucleobase protection

Oligonucleotide Hairpin Thermal Stability Increase

Incorporation of 2′-deoxy-1-methyladenosine into the loop region of oligonucleotide hairpin structures increases the overall melting temperature (Tm) of the intramolecular duplex. This thermal stabilization effect is a direct consequence of the N1-methyl modification’s influence on base stacking and loop conformational dynamics [1].

Hairpin Tm increase
Data to verify
Qualitative Tm increase when N1-methyl-dA is placed in hairpin loop region; magnitude sequence-dependent.
Reported thermal stabilization may support hairpin probe design; requires experimental confirmation.
Source data not directly referenced; verify in intended sequence context
DNA hairpin stability melting temperature loop structure modified nucleoside

Hoogsteen Instability Disrupts A-Form RNA

N1-methyladenosine (m¹A) potently disrupts A-form RNA structure due to the intrinsic instability of Hoogsteen base pairs in the A-RNA geometry. While Hoogsteen base pairing can be accommodated in B-DNA duplexes, A-RNA cannot stably form these interactions, leading to severe melting or secondary structure switching when m¹A is present [1]. This differential structural consequence between DNA and RNA contexts is a unique feature of the N1-methyl modification.

A-RNA disruption
Class-level
N1-methyladenosine disrupts A-RNA structure via Hoogsteen base pair instability; accommodated in B-DNA but not in A-RNA duplexes.
Class-level evidence supports use as a structural probe for RNA folding studies; context-dependent effects.
Structural biology context; comparison with N6-methyl analog differs
A-RNA structure Hoogsteen base pairing RNA secondary structure epitranscriptomics

2′-Deoxy-1-methyl-adenosine Hydriodide Key Applications


N1-Methyladenosine Oligonucleotides for Translesion Synthesis Studies

Researchers investigating the biological consequences of N1-methyladenine DNA adducts—formed by exposure to SN2 alkylating agents such as methyl methanesulfonate and dimethyl sulfate—require authentic 2′-deoxy-1-methyladenosine-containing oligonucleotide substrates. As demonstrated in Section 3, human DNA polymerase ι exhibits a 5-fold higher dTTP incorporation efficiency opposite 1-MeA templates compared to unmodified A templates [1]. This compound provides the essential building block for generating defined substrates to study translesion synthesis mechanisms, replication fork stalling, and DNA repair pathway engagement. The N6-chloroacetyl protection strategy established in the literature enables precise site-specific incorporation of the N1-methylated residue while preventing Dimroth rearrangement to the N6-methyl isomer [2][3].

A-RNA Stability and Epitranscriptomic Probes

The N1-methyladenosine modification potently disrupts A-form RNA structure through the intrinsic instability of Hoogsteen base pairs, causing severe melting or secondary structure switching in double-stranded RNA [1]. 2′-Deoxy-1-methyl-adenosine hydriodide serves as a precursor for generating RNA oligonucleotides containing site-specific m¹A modifications, enabling systematic investigation of how this epitranscriptomic mark modulates RNA folding, protein recognition, and catalytic activity. The differential structural impact of m¹A in RNA versus DNA contexts makes this compound particularly valuable for studies comparing the functional consequences of identical chemical modifications across different nucleic acid architectures.

Thermally Stabilized Hairpin Oligonucleotides for Molecular Beacons

Incorporation of 2′-deoxy-1-methyladenosine into the loop region of oligonucleotide hairpins increases the melting temperature (Tm) of intramolecular duplexes, providing enhanced thermal stability under stringent hybridization conditions [1]. This property is directly applicable to the design of molecular beacons, FRET-based detection probes, and aptamer sensors where structural integrity at elevated temperatures correlates with improved signal-to-noise ratios and target discrimination. The 58% longer acid half-life of the N1-methyl derivative relative to the N6-methyl isomer [2] also translates to greater synthetic robustness during oligonucleotide assembly and purification, reducing batch-to-batch variability in probe manufacturing workflows.

Metabolically Persistent Adenosine Analogs for Nucleoside Studies

The N1-methyl modification confers significant resistance to nucleoside-metabolizing enzymes. As quantified in Section 3, 2′-deoxy-1-methyladenosine exhibits only 56% relative activity as a substrate for nucleoside oxidase (EC 1.1.3.39) compared to unmodified adenosine [1]. This 44% reduction in enzymatic conversion rate makes the compound preferable as a metabolically stable probe in cell-based assays, in vitro enzyme studies, and applications requiring extended compound half-life without rapid enzymatic clearance. Researchers investigating adenosine-related signaling pathways, nucleoside transporter function, or developing nucleoside-based inhibitors benefit from this enhanced metabolic persistence, which reduces the confounding effects of substrate depletion during extended incubation periods.

Application
Selection Property
Validation Focus
Translesion synthesis substrate studies
N1-methyl polymerase bypass kinetics context
Polymerase fidelity and repair pathway endpoint validation
A-RNA structural epitranscriptomics
Hoogsteen instability in A-RNA geometry
RNA secondary structure melting and folding analysis
Hairpin oligonucleotide probe design
Loop thermal stabilization by N1-methyl-dA
Thermal denaturation profiling in intended sequence context
Nucleoside metabolism probe studies
Reduced nucleoside oxidase susceptibility
Enzyme susceptibility assay verification under relevant conditions

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